5-Bromo-2-chloro-4-(difluoromethyl)pyridine
Overview
Description
5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrClF2N . It has a molecular weight of 242.45 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .Scientific Research Applications
Spectroscopic Characterization and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to the one , was characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study involved density functional theory (DFT) to determine the optimized geometric structure, vibrational frequencies, and chemical shift values. The research further investigated the non-linear optical (NLO) properties and antimicrobial activities of the compound, demonstrating its potential in optical applications and as an antimicrobial agent (Vural & Kara, 2017).
Reactions with Acceptor Olefins
Research on bis(pyridine)-based bromonium ions, including studies on the mechanisms of reactions with various acceptors, has provided insights into the reactivity of pyridine derivatives. The study elucidated the crystal and molecular structures of specific bromonium complexes and explored their reaction mechanisms with acceptors, shedding light on the versatile chemistry of pyridine compounds (Neverov et al., 2003).
Synthesis Methods
The synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions demonstrates the utility of pyridine compounds in creating new chemical entities. These synthesized pyridine derivatives were further studied using DFT for their potential applications in various fields, including as chiral dopants for liquid crystals and for their biological activities (Ahmad et al., 2017).
Biological Evaluation
The synthesis and biological evaluation of acyclic pyridine C-nucleosides highlighted the application of pyridine derivatives in the search for novel compounds with potential antitumor activities. Although no marked biological activity was found, the study contributes to the ongoing exploration of pyridine compounds in medicinal chemistry (Hemel et al., 1994).
Safety and Hazards
This compound is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using it only outdoors or in a well-ventilated area, avoiding breathing its mist/vapours/spray, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
Properties
IUPAC Name |
5-bromo-2-chloro-4-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOWJADAFICCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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